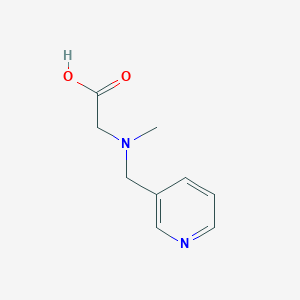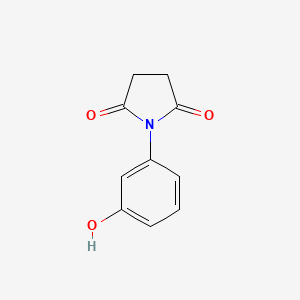
Ethene;ethyl prop-2-enoate;furan-2,5-dione
Overview
Description
Ethene;ethyl prop-2-enoate;furan-2,5-dione is a complex polymer that combines the properties of ethyl acrylate, ethene, and maleic anhydride. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethene;ethyl prop-2-enoate;furan-2,5-dione typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous reactors to ensure consistent product quality. The monomers are fed into the reactor along with the initiator, and the reaction is carefully controlled to maintain the desired molecular weight and polymer properties .
Chemical Reactions Analysis
Types of Reactions
Ethene;ethyl prop-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives of the polymer.
Scientific Research Applications
Ethene;ethyl prop-2-enoate;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance
Mechanism of Action
The mechanism of action of Ethene;ethyl prop-2-enoate;furan-2,5-dione involves its ability to form strong covalent bonds with various substrates. The polymer’s functional groups interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, leading to its effectiveness in applications such as adhesives and coatings .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-ethylhexyl ester, polymer with ethene and ethenyl acetate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
Uniqueness
Ethene;ethyl prop-2-enoate;furan-2,5-dione stands out due to its unique combination of monomers, which imparts superior adhesive properties and chemical resistance. This makes it particularly valuable in industrial applications where durability and performance are critical.
Properties
CAS No. |
41171-14-6 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethene;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C2H4/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-2/h3H,1,4H2,2H3;1-2H;1-2H2 |
InChI Key |
GURLTLRQWSAAIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Canonical SMILES |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Key on ui other cas no. |
41171-14-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine](/img/structure/B1623432.png)










![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)

